Isaxonine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

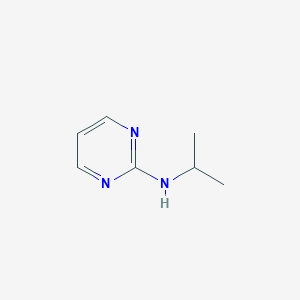

La synthèse de l'isaxonine implique la réaction de l'isopropylamine avec la 2-chloropyrimidine dans des conditions contrôlées. La réaction se produit généralement dans un solvant organique tel que l'éthanol ou le méthanol, la température étant maintenue entre 50°C et 70°C. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques pour obtenir de l'this compound de haute pureté .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour la production à grande échelle, et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont employées pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'isaxonine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction de l'this compound peut être obtenue à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : L'this compound peut subir des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres nucléophiles

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les halogénures ou les alcoolates dans un solvant organique

Principaux produits formés

Oxydation : Formation d'oxyde d'this compound.

Réduction : Formation de dérivés d'this compound réduits.

Substitution : Formation de dérivés de pyrimidine substitués

Applications De Recherche Scientifique

L'isaxonine a un large éventail d'applications en recherche scientifique, notamment :

Biologie : Étudiée pour ses effets neurotrophiques, favorisant la régénération nerveuse et la germination axonale.

Médecine : Investigated for its potential in treating peripheral neuropathies and enhancing nerve repair.

Industrie : Utilisé dans le développement d'agents neuroprotecteurs et comme composant dans les formulations pharmaceutiques.

Mécanisme d'action

L'this compound exerce ses effets en agissant directement sur les neurones ou indirectement en stimulant la production de facteurs de croissance. Elle a une affinité spécifique pour les nerfs périphériques et modifie le pH de surface de la bicouche, ce qui améliore la régénération nerveuse et la récupération fonctionnelle .

Mécanisme D'action

Isaxonine exerts its effects by acting directly on neurons or indirectly by stimulating the production of growth factors. It has a specific affinity for peripheral nerves and modifies the surface pH of the bilayer, which enhances nerve regeneration and functional recovery .

Comparaison Avec Des Composés Similaires

L'isaxonine est unique en son genre par sa capacité à accélérer la régénération nerveuse et à favoriser la récupération de la fonction motrice et sensorielle. Parmi les composés similaires, citons :

Facteur de croissance nerveuse (NGF) : Favorise la croissance et la survie des neurones, mais son mécanisme d'action est différent.

Facteur neurotrophique dérivé du cerveau (BDNF) : Soutient la survie des neurones existants et encourage la croissance de nouveaux neurones et synapses.

Facteur neurotrophique ciliaire (CNTF) : Promotes the survival and differentiation of various neuronal cell types .

L'this compound se distingue par son affinité spécifique pour les nerfs périphériques et sa capacité à modifier le pH de surface de la bicouche, ce qui n'est pas observé dans les autres composés mentionnés .

Propriétés

IUPAC Name |

N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCYIGBVOHNHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194975 | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-72-6 | |

| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isaxonine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isaxonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAXONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

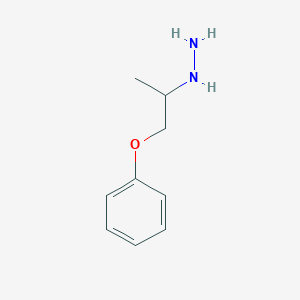

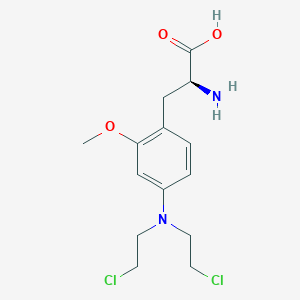

Synthesis routes and methods I

Procedure details

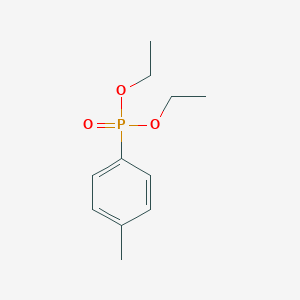

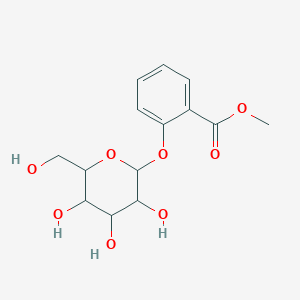

Synthesis routes and methods II

Procedure details

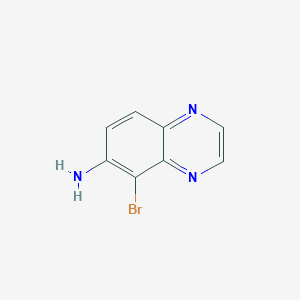

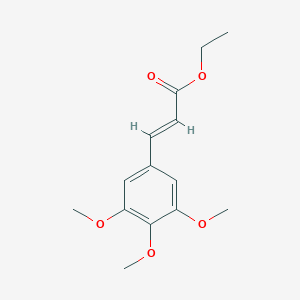

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

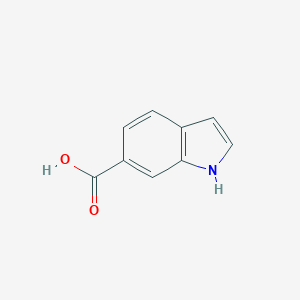

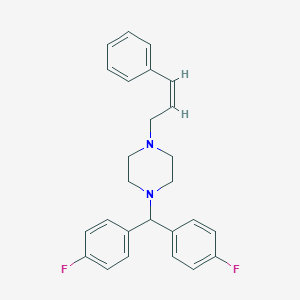

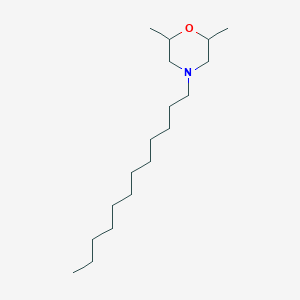

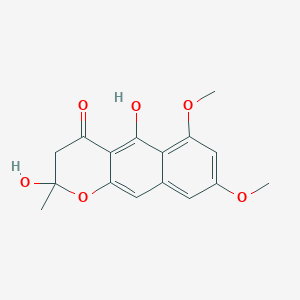

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Isaxonine?

A1: While the exact mechanism remains unclear, research suggests that this compound may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that this compound can:

- Enhance neurite elongation: this compound promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.

- Counteract Vincristine's inhibitory effects: this compound partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that this compound might protect against Vincristine-induced neuropathy by preserving microtubule integrity.

- Influence Polymorphonuclear Leucocyte (PMN) migration: this compound partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].

Q2: What therapeutic applications were investigated for this compound?

A2: Due to its potential neurotrophic properties, this compound was investigated for its therapeutic potential in various neurological conditions, including:

- Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].

- Vincristine-induced neuropathy: Research investigated this compound's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].

- Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].

Q3: How is this compound metabolized in the body?

A3: this compound is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].

Q4: What is the toxicological concern associated with this compound?

A4: The reactive metabolites generated during this compound metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].

Q5: Are there factors that influence this compound's toxicity?

A5: Several factors might influence this compound's toxicity, including:

Q6: What is the molecular formula and weight of this compound?

A6: this compound (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].

Q7: What spectroscopic data is available for this compound?

A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize this compound [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)